Cas no 941983-61-5 (N'-(4-chlorophenyl)methyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide)

N'-(4-chlorophenyl)methyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a specialized organic compound featuring a tetrahydroquinoline core modified with a methanesulfonyl group and an ethanediamide linker. Its structure incorporates a 4-chlorophenylmethyl moiety, enhancing its potential for selective binding interactions. This compound is of interest in medicinal chemistry and pharmaceutical research due to its hybrid pharmacophore, which may contribute to bioactivity in targeting specific receptors or enzymes. The methanesulfonyl group improves solubility and metabolic stability, while the chlorophenyl substituent may influence lipophilicity and binding affinity. Its well-defined synthetic pathway allows for precise modifications, making it a valuable intermediate for developing novel therapeutic agents.
N'-(4-chlorophenyl)methyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide structure
941983-61-5 structure
Product Name:N'-(4-chlorophenyl)methyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
CAS No:941983-61-5
MF:C19H20ClN3O4S
MW:421.897802352905
CID:5502907
Update Time:2025-05-26

N'-(4-chlorophenyl)methyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-[(4-chlorophenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
    • Ethanediamide, N1-[(4-chlorophenyl)methyl]-N2-[1,2,3,4-tetrahydro-1-(methylsulfonyl)-7-quinolinyl]-
    • N'-(4-chlorophenyl)methyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
    • Inchi: 1S/C19H20ClN3O4S/c1-28(26,27)23-10-2-3-14-6-9-16(11-17(14)23)22-19(25)18(24)21-12-13-4-7-15(20)8-5-13/h4-9,11H,2-3,10,12H2,1H3,(H,21,24)(H,22,25)
    • InChI Key: WAYBZWFAYNSWQH-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=C(Cl)C=C1)(=O)C(NC1=CC2=C(C=C1)CCCN2S(C)(=O)=O)=O

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Additional information on N'-(4-chlorophenyl)methyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Comprehensive Overview of N'-(4-chlorophenyl)methyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide (CAS No. 941983-61-5)

The compound N'-(4-chlorophenyl)methyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide, identified by its CAS number 941983-61-5, is a sophisticated organic molecule with significant potential in pharmaceutical and biochemical research. This compound belongs to the class of ethanediamide derivatives, which are increasingly studied for their diverse biological activities. The presence of a tetrahydroquinoline core and a methanesulfonyl group in its structure makes it a subject of interest for drug discovery and development.

In recent years, the demand for novel small-molecule inhibitors and therapeutic agents has surged, driven by advancements in precision medicine and targeted therapies. Researchers are particularly intrigued by the structure-activity relationship (SAR) of compounds like 941983-61-5, which could pave the way for innovative treatments. The 4-chlorophenyl moiety in this molecule is noteworthy, as halogenated aromatic rings often enhance binding affinity and metabolic stability in drug candidates.

From a synthetic chemistry perspective, N'-(4-chlorophenyl)methyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide exemplifies the growing trend toward multi-functional scaffolds. Its tetrahydroquinoline backbone is a privileged structure in medicinal chemistry, frequently found in compounds with anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of a methanesulfonyl group further diversifies its reactivity, enabling potential applications in enzyme inhibition and signal transduction modulation.

The compound's CAS number 941983-61-5 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening (HTS) and lead optimization studies. Given the rising interest in personalized medicine, researchers are exploring how such molecules can be tailored to interact with specific biological targets, such as kinases or G-protein-coupled receptors (GPCRs). This aligns with the broader scientific community's focus on drug repurposing and polypharmacology.

Another hot topic in the field is the role of computational chemistry in accelerating the discovery of bioactive compounds. Tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling are being employed to predict the interactions of 941983-61-5 with potential targets. These approaches reduce the time and cost associated with traditional drug development, making them invaluable in the quest for next-generation therapeutics.

In summary, N'-(4-chlorophenyl)methyl-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide (CAS No. 941983-61-5) represents a promising candidate for further investigation in drug discovery. Its unique structural features and potential biological activities position it at the intersection of medicinal chemistry and biotechnology, offering exciting opportunities for innovation in healthcare and life sciences.

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